Dapagliflozin impurity

Übersicht

Beschreibung

Dapagliflozin impurity is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. These impurities can arise from various stages of the synthetic process and can affect the purity and efficacy of the final pharmaceutical product .

Synthetic Routes and Reaction Conditions:

- One method involves the addition of n-butyllithium to a solution of 5-bromo-2-chloro-4’-ethyoxyl diphenylmethane to prepare a lithium reagent. This reagent then reacts with pinacol methyl borate through a Suzuki coupling reaction to form the this compound .

- Another method involves the esterification process of dapagliflozin with triethyl silanol, which generates a dapagliflozin-triethyl silyl ether impurity as a byproduct of a reduction reaction .

Industrial Production Methods:

- Industrial production methods focus on optimizing the purification process of dapagliflozin intermediates to increase reaction yield, improve product quality, and reduce raw material costs .

Types of Reactions:

Oxidation: Dapagliflozin impurities can undergo oxidation reactions, leading to the formation of various degradation products.

Reduction: Reduction reactions can also occur, particularly during the synthesis process, leading to the formation of specific impurities.

Substitution: Substitution reactions, such as the Suzuki coupling reaction, are commonly used in the synthesis of dapagliflozin impurities.

Common Reagents and Conditions:

Reagents: n-butyllithium, pinacol methyl borate, triethyl silanol.

Major Products:

Wissenschaftliche Forschungsanwendungen

Analytical Methods for Impurity Detection

The detection and quantification of dapagliflozin impurities are essential for ensuring drug quality and compliance with regulatory standards. Various analytical techniques have been developed:

- High-Performance Liquid Chromatography (HPLC) : This method is widely utilized for separating and quantifying dapagliflozin and its impurities. Studies have demonstrated successful elution of multiple impurities alongside dapagliflozin, with specific retention times identified for each component .

- Ultra-Performance Liquid Chromatography (UPLC) : UPLC has been shown to provide higher resolution and faster analysis times compared to traditional HPLC. For example, a study reported the limits of detection and quantification for dapagliflozin and its impurities, confirming the method's sensitivity .

- Method Validation : Validation studies confirm the specificity, linearity, accuracy, and precision of these analytical methods. Results indicated satisfactory recovery rates and low relative standard deviations, affirming their reliability for routine analysis .

Clinical Implications of Dapagliflozin Impurities

The presence of impurities can significantly affect the pharmacological profile of dapagliflozin:

- Toxicity Assessment : Research has indicated that certain impurities may exhibit cytotoxic effects at varying concentrations. For instance, one impurity was found to reduce cell viability significantly at concentrations as low as 10 µM . Understanding these effects is crucial for evaluating the overall safety profile of dapagliflozin formulations.

- Impact on Efficacy : Impurities can potentially alter the therapeutic effectiveness of dapagliflozin. Studies assessing the pharmacokinetics of dapagliflozin in the presence of impurities are necessary to ensure that patients receive optimal therapeutic benefits without adverse effects.

Case Studies

Several case studies highlight the importance of monitoring dapagliflozin impurities in pharmaceutical development:

- Study on Stability : A study evaluated the stability of dapagliflozin under various stress conditions (acidic, alkaline, oxidative). It was found that degradation products did not interfere with impurity analysis, ensuring reliable quality control during manufacturing .

- Comparative Outcomes in Clinical Trials : A recent multicenter study compared outcomes between patients treated with empagliflozin and dapagliflozin. The presence of impurities in dapagliflozin formulations was considered when analyzing treatment efficacy and safety profiles .

Wirkmechanismus

The impurities of dapagliflozin do not have a direct therapeutic effect but can influence the overall stability and efficacy of the drug. The primary mechanism of action of dapagliflozin involves inhibiting the sodium-glucose co-transporter 2, which reduces glucose reabsorption in the kidneys and promotes glucose excretion .

Vergleich Mit ähnlichen Verbindungen

Empagliflozin: Another sodium-glucose co-transporter 2 inhibitor used for similar therapeutic purposes.

Canagliflozin: Also a sodium-glucose co-transporter 2 inhibitor with similar applications.

Comparison:

- Dapagliflozin and empagliflozin both demonstrate significant benefits in terms of heart failure and renal outcomes. dapagliflozin has been shown to have a higher risk of hospitalization for heart failure at lower doses compared to empagliflozin .

- The impurities formed during the synthesis of these compounds can vary, affecting their stability and efficacy differently .

Biologische Aktivität

Dapagliflozin impurity, specifically known as this compound A, is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor widely used in the management of type 2 diabetes mellitus. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential implications in clinical settings.

Overview of Dapagliflozin and Its Impurities

Dapagliflozin is primarily utilized for its ability to lower blood glucose levels by inhibiting the SGLT2 transporter in the kidneys, promoting glucose excretion through urine. However, impurities such as this compound A have raised concerns regarding their biological activity and safety profile. This impurity is classified as a genotoxic compound, which can potentially damage genetic material at low concentrations .

Biological Activity

Mechanism of Action:

- Dapagliflozin and its impurities function by inhibiting SGLT2, leading to reduced reabsorption of glucose in the renal tubules. This results in increased urinary glucose excretion and subsequently lowers blood glucose levels .

- The presence of impurities like this compound A may alter the overall pharmacodynamics and pharmacokinetics of the drug, potentially leading to unexpected biological responses.

Pharmacological Effects:

- Studies have shown that dapagliflozin effectively reduces fasting plasma glucose and improves glycemic control in diabetic patients. In animal models, it has demonstrated significant anti-hyperglycemic activity .

- Dapagliflozin's impact on metabolic pathways has been investigated through various clinical trials. For instance, a study involving heart failure patients highlighted changes in metabolite clusters associated with energy metabolism when treated with dapagliflozin .

Case Studies and Clinical Findings

1. Efficacy in Heart Failure:

A placebo-controlled trial known as DEFINE-HF assessed the effects of dapagliflozin on patients with heart failure with reduced ejection fraction (HFrEF). The study found that dapagliflozin treatment was associated with improved metabolic profiles, including increased ketone bodies and alterations in acylcarnitine levels, which are indicative of enhanced fatty acid oxidation .

2. Renal Outcomes:

The DARWIN-T2D study evaluated renal endpoints in type 2 diabetes patients treated with dapagliflozin compared to other glucose-lowering therapies. Results indicated that dapagliflozin had a favorable effect on albumin excretion rates (AER) and estimated glomerular filtration rates (eGFR), confirming its antiproteinuric effects despite a mild decline in eGFR .

Impurity Characterization and Safety Profile

Characterization:

this compound A has been characterized using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR). These methods confirm its structure and purity levels, which are critical for ensuring patient safety .

Safety Concerns:

The genotoxic nature of this compound A necessitates careful monitoring during drug development and clinical use. Regulatory agencies emphasize the importance of controlling impurities to minimize potential risks associated with genetic damage .

Summary Table: Biological Activity of this compound

| Parameter | Dapagliflozin | This compound A |

|---|---|---|

| Mechanism of Action | SGLT2 Inhibition | Potentially altered SGLT2 effects |

| Primary Use | Type 2 Diabetes | Safety concerns due to genotoxicity |

| Clinical Efficacy | Reduces blood glucose | Unknown impact on efficacy |

| Metabolic Effects | Improves metabolic profiles | May interfere with metabolic pathways |

| Regulatory Status | Approved | Requires monitoring for safety |

Eigenschaften

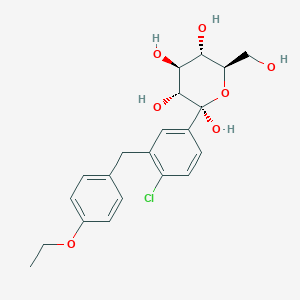

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDGWGYAUCJZDV-ADAARDCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960404-86-8 | |

| Record name | 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of synthesizing and studying Dapagliflozin impurities?

A1: Understanding the impurities present in a drug substance like Dapagliflozin is crucial for several reasons. [] Impurities can potentially impact the drug's safety and efficacy profiles. By synthesizing these impurities, researchers can:

Q2: Can you describe the synthetic route employed in the research paper to produce the Dapagliflozin impurity?

A2: The research paper outlines a multi-step synthesis of a this compound starting from D-glucose. [] The process involves:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.